6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride
Description
Properties
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHDWLEOIIYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be scaled up for larger production. The use of Ru (II) catalysis and the Gabriel synthesis are key steps in the process, ensuring efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride serves as a building block in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a bioisostere, mimicking other biologically active molecules. This characteristic enhances its interaction with biological targets such as enzymes and receptors, making it a candidate for drug development.
Research indicates that this compound exhibits several pharmacological activities:
- Anticholinergic Effects : It may be beneficial in treating conditions like overactive bladder and gastrointestinal disorders due to its potential anticholinergic properties.
- Central Nervous System (CNS) Effects : Preliminary studies suggest possible influences on neurotransmitter systems, indicating potential applications in neurological therapies.
- Analgesic Properties : Investigations have shown potential analgesic effects, positioning it as a candidate for pain management therapies.
Organic Synthesis
The compound is utilized in organic synthesis as a versatile intermediate in the preparation of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it useful in the development of new chemical entities.
Case Study 1: Anticholinergic Activity
A study investigated the anticholinergic properties of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride by assessing its efficacy in inhibiting acetylcholine receptors. Results indicated significant inhibition comparable to established anticholinergic drugs, supporting its potential therapeutic use in related conditions.
Case Study 2: CNS Interaction
Research focusing on the interaction of this compound with CNS receptors demonstrated its ability to modulate neurotransmitter release. This suggests that it could be further explored for neuropharmacological applications, particularly in treating anxiety or depression.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride and related bicyclic compounds.
Table 1: Comparative Analysis of Bicyclic Amine Hydrochlorides
Key Findings:
Substituent Effects :
- The 6,6-dimethyl substituents in the target compound increase lipophilicity compared to the 6,6-difluoro analog, which prioritizes electronic effects (e.g., enhanced metabolic stability via fluorine’s electronegativity) .
- 3-Oxa-6-azabicyclo[3.1.1]heptane HCl replaces a carbon with oxygen, reducing molecular weight (135.59 vs. ~162.45) and altering solubility profiles due to oxygen’s hydrogen-bonding capacity .
Ring System Variations: Compounds like ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl (bicyclo[2.2.2]) exhibit larger ring systems, reducing ring strain but increasing molecular weight (257.73 vs. ~162.45) .
Functional Group Additions :
- 6-Boc-3,6-diazabicyclo[3.1.1]heptane introduces a Boc-protected amine and an additional nitrogen, enabling selective reactivity in multi-step syntheses .
Safety and Stability :
- The 6,6-difluoro derivative is stored under inert atmospheres at room temperature, suggesting sensitivity to moisture or oxidation . In contrast, the target compound’s methyl groups may confer greater steric protection against degradation.
Research Implications
- Drug Design : The target compound’s methyl groups enhance membrane permeability, making it suitable for central nervous system (CNS) drug candidates. Fluorinated analogs (e.g., 6,6-difluoro) are prioritized for prolonged half-life in metabolic studies .
- Synthetic Utility : The oxa-aza variant (3-oxa-6-azabicyclo[3.1.1]heptane HCl) is used in peptide mimetics due to its hydrogen-bonding capabilities .
Biological Activity
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Molecular Formula : C8H15N·Cl
- Molecular Weight : 162.67 g/mol
- CAS Number : 2490402-24-7
Synthesis
The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride can be achieved through various methods, often involving the reduction of spirocyclic intermediates or the use of specific cyclization reactions. The following synthetic route is commonly employed:
- Starting Materials : Appropriate bicyclic precursors.
- Reagents : Reducing agents such as lithium aluminum hydride.
- Conditions : Anhydrous solvents under inert atmosphere.
Biological Activity
Research indicates that 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride exhibits significant biological activity, particularly in the context of drug development.
The compound acts primarily as a ligand for various receptors, influencing neurotransmitter pathways and showing potential as an antihistamine agent. Its bicyclic structure enhances binding affinity to target sites due to its unique spatial configuration.
Case Studies
- Antihistamine Properties : The incorporation of this compound into antihistamine drugs has been documented to improve efficacy and safety profiles compared to traditional compounds containing pyridine rings . For instance, Rupatidine, which features this bicyclic structure, demonstrates enhanced pharmacological effects.
- Neurotransmitter Modulation : Studies have shown that derivatives of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride can modulate neurotransmitter release, indicating potential applications in treating conditions like anxiety and depression .
Research Findings
Recent investigations highlight the following key findings regarding the biological activity of 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride:
Q & A
What are effective synthetic routes for 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride?
Basic Research Question
Key methodologies include photochemical decomposition of substituted pyrazolines and multi-step protection/deprotection strategies. For example, Portoghese’s synthesis of analogous bicyclic amines involves benzoylation, tosylation, and LiBH4 reduction to form the bicyclic core . For the dimethyl-substituted variant, introducing methyl groups via alkylation or using pre-functionalized precursors may be required. Optimize reaction conditions (e.g., temperature, solvent) to enhance yield and purity.
How can the stereochemistry and structural integrity of this bicyclic amine be validated?
Basic Research Question
Use X-ray crystallography for absolute configuration determination, complemented by NMR (e.g., NOESY for spatial proximity analysis). Computational methods like DFT can predict thermodynamic stability of stereoisomers. Reference NIST data for analogous bicyclo[3.1.1] systems to compare bond angles and distances .
How does the bicyclo[3.1.1]heptane framework mimic meta-substituted benzene rings in drug design?
Advanced Research Question
The bicyclo[3.1.1]heptane scaffold replicates the spatial arrangement of meta-substituted benzenes, with exit vectors aligned at ~120° and substituent distances comparable to aromatic systems. This mimicry is critical in designing rigid, metabolically stable analogs for receptor targeting. Computational docking studies and SAR analyses can validate bioisosteric equivalence .
What analytical methods ensure purity and detect impurities in this compound?
Advanced Research Question
Employ HPLC-MS or UPLC with charged aerosol detection (CAD) to resolve closely related impurities. Reference pharmacopeial guidelines (e.g., ICH Q3A) for qualification thresholds. For hydrochloride salts, ion chromatography can detect counterion variability .
What storage conditions are recommended for this hydrochloride salt?
Basic Research Question
Conflicting evidence exists: some bicyclic hydrochlorides require refrigeration (2–8°C) to prevent hydrolysis , while others are stable at room temperature . Conduct accelerated stability studies (40°C/75% RH) to determine optimal storage. Use desiccants and inert atmospheres for long-term preservation.
How can computational modeling predict the physicochemical properties of this compound?
Advanced Research Question
Leverage quantum mechanical calculations (e.g., Gaussian) to estimate logP, pKa, and solubility. Thermodynamic data from NIST for related bicyclo compounds (e.g., enthalpy of formation) can refine force fields in molecular dynamics simulations .
What safety protocols are advised for handling bicyclic amines with hazardous classifications?
Advanced Research Question
Classify hazards per GHS criteria: similar bicyclo[3.1.1] compounds are flagged for acute toxicity (Category 3) and environmental hazards . Use fume hoods, PPE (nitrile gloves, goggles), and waste neutralization protocols. Monitor airborne exposure with OSHA-compliant sensors.
How are enantiomerically pure forms of this compound synthesized?
Advanced Research Question
Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) or asymmetric catalysis (e.g., Pd-mediated cyclization). PharmaBlock’s enantioselective routes for analogous bicyclic amines employ chiral auxiliaries or enzymatic desymmetrization .
What protecting group strategies are effective for bicyclic amine synthesis?
Basic Research Question
Boc (tert-butoxycarbonyl) protection is widely used due to its stability under basic conditions. For acid-sensitive intermediates, consider Fmoc or Cbz groups. Deprotection with TFA or H2/Pd-C ensures minimal side reactions .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Question
Systematically modify substituents (e.g., methyl groups, halogens) and evaluate binding affinity via SPR or radioligand assays. Combinatorial libraries of bicyclic analogs (e.g., 3-aza-6,8-dioxabicyclo systems) can identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
